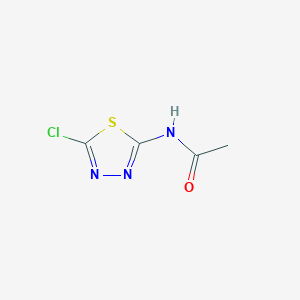

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: is an organic compound with the molecular formula C4H4ClN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include N-substituted thiadiazole derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and thioethers.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential as an antimicrobial , antifungal , and anticancer agent.

Anticancer Activity

Recent studies have highlighted its efficacy against various cancer cell lines. For example:

- A derivative of this compound demonstrated potent growth inhibition against breast cancer MCF-7 cells with an IC₅₀ of 0.28 µg/mL, indicating significant cytotoxicity .

- Another study reported that certain derivatives inhibited acute promyelocytic leukemia HL-60 cells with an IC₅₀ of 9.6 µM, showcasing its potential in treating hematological malignancies .

Agricultural Applications

In agriculture, this compound serves as a precursor for developing agrochemicals like herbicides and fungicides. Its ability to inhibit plant pathogens makes it a candidate for protecting crops from diseases.

Fungicidal Activity

The compound has shown effectiveness against various fungal pathogens that affect crops, contributing to increased agricultural productivity . Its structural properties allow for modifications that enhance its fungicidal activity while minimizing toxicity to plants.

Materials Science

This compound is also utilized in the synthesis of novel materials. The compound's reactivity allows it to participate in various chemical reactions leading to the formation of new polymers and materials with desirable properties.

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules used in pharmaceuticals and advanced materials . Its versatility allows chemists to explore new pathways for developing innovative compounds.

Case Studies

Mécanisme D'action

The mechanism of action of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide varies depending on its application. In antimicrobial and antifungal activities, the compound disrupts the cell membrane integrity and inhibits the synthesis of essential biomolecules . As an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and preventing the substrate from binding . In anticancer applications, the compound interferes with DNA replication and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Acetazolamide: A diuretic and carbonic anhydrase inhibitor with a similar thiadiazole structure.

2-amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.

5-amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and anticancer activities.

Uniqueness: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetamide group enhances its reactivity and potential for further functionalization . This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Activité Biologique

Overview

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole derivative family, which has been extensively studied for its diverse biological activities. This compound, with the molecular formula C₄H₄ClN₃OS, exhibits significant potential in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent.

The compound is synthesized through various chemical reactions involving substitution and cyclization processes. The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines or thiols, leading to a range of derivatives with enhanced biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- In vitro cytotoxicity : The compound demonstrated significant growth inhibition against various cancer cell lines. For example, a related derivative showed an IC₅₀ of 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 leukemia cells .

- Mechanism of action : The anticancer activity is often associated with the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. Compounds derived from this compound have been shown to enhance these apoptotic markers in treated cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial and fungal strains:

- Activity spectrum : this compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. Electron-withdrawing groups such as chlorine enhance its antimicrobial potential .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural characteristics:

- Substitution effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring significantly impacts potency. For example, electron-withdrawing groups have been linked to increased antimicrobial activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives.

| Activity Type | Cell Line/Organism | IC₅₀/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.28 µg/mL | Apoptosis induction |

| Anticancer | HL-60 (Leukemia) | 9.6 µM | Apoptotic marker modulation |

| Antimicrobial | E. coli | MIC < 10 µM | Cell wall synthesis inhibition |

| Antimicrobial | S. aureus | MIC < 10 µM | Disruption of cell membrane integrity |

Case Studies

- Study on Anticancer Activity : A recent investigation into novel thiadiazole derivatives indicated that modifications to the acetamide linker significantly improved anticancer efficacy against MCF-7 cells. The study found that certain substitutions led to enhanced lipophilicity and cellular uptake, resulting in lower IC₅₀ values compared to standard chemotherapeutics like Cisplatin .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that compounds with halogen substituents exhibited superior activity compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUUONNLVFAZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209081 | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60320-32-3 | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60320-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.